ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as benzodioxole, furan, thiazolopyrimidine, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining benzodioxole derivatives with furan derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the thiazolopyrimidine ring through intramolecular cyclization.
Esterification: Introduction of the ethyl carboxylate group via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Scale-up processes are designed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Materials Science: Investigation of its properties for use in advanced materials, such as organic semiconductors.
Biological Studies: Studying its interactions with biological molecules to understand its mechanism of action.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- **ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- **ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2-FLUORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. The presence of the bromine and nitro groups, along with the thiazolopyrimidine core, contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C28H20BrN3O8S |
---|---|
Molecular Weight |
638.4 g/mol |
IUPAC Name |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H20BrN3O8S/c1-3-37-27(34)24-14(2)30-28-31(25(24)15-4-8-21-22(10-15)39-13-38-21)26(33)23(41-28)12-17-6-9-20(40-17)18-7-5-16(32(35)36)11-19(18)29/h4-12,25H,3,13H2,1-2H3/b23-12- |
InChI Key |
RJZGLRLCURVMHV-FMCGGJTJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=C(O5)C6=C(C=C(C=C6)[N+](=O)[O-])Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=C(C=C(C=C6)[N+](=O)[O-])Br)S2)C |
Origin of Product |
United States |
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